molecular formula C24H32N2O4 B4548441 2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide

2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide

Cat. No.: B4548441
M. Wt: 412.5 g/mol
InChI Key: BXQWPOYBRCBDNO-UHFFFAOYSA-N
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Description

2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.23620751 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

A study on hydrazones, including compounds structurally related to "2-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}acetohydrazide," highlighted their potential in optical device applications. These compounds exhibited significant nonlinear optical properties and optical power limiting behavior, suggesting their use in optical limiters and optical switches (Naseema et al., 2010).

Antimicrobial Activity

Research has demonstrated the synthesis of derivatives from substituted simple phenols leading to compounds with enhanced antimicrobial activity against a range of bacterial and fungal strains. This includes studies on novel imines and thiazolidinones derived from phenoxyacetohydrazide compounds showing promising antibacterial and antifungal effects (B. Kumar et al., 2013), (N. Fuloria et al., 2009).

Interaction with Metal Ions

The interaction of hydrazone ligands with metal ions was explored, revealing the formation of mixed-ligand complexes with variable valence VO^2+ ions. These complexes, involving ligands similar to "this compound," exhibit unique chemical structures and properties that could be leveraged in materials science and coordination chemistry (Debashis Patra et al., 2012).

Anaerobic Ether Cleavage

An investigation into the anaerobic cleavage of ethers related to phenoxyacetohydrazide compounds was conducted to understand the microbial degradation pathways of such compounds. This research provides insights into the environmental fate and biodegradation mechanisms of ether-containing pollutants (G. Speranza et al., 2002).

Crystal Structure Analysis

The crystal structure of compounds structurally related to "this compound" has been determined, revealing insights into the molecular geometry and intermolecular interactions that govern the properties and reactivity of such compounds (N. Sharma et al., 2015).

Properties

IUPAC Name

2-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-23(2,3)17-24(4,5)18-11-13-20(14-12-18)30-16-22(28)26-25-21(27)15-29-19-9-7-6-8-10-19/h6-14H,15-17H2,1-5H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQWPOYBRCBDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.